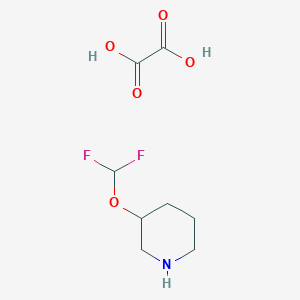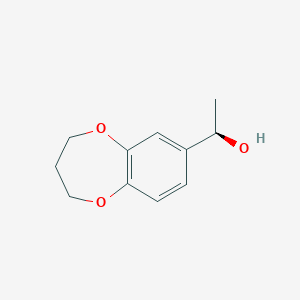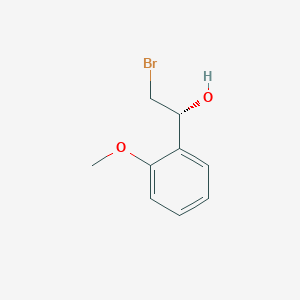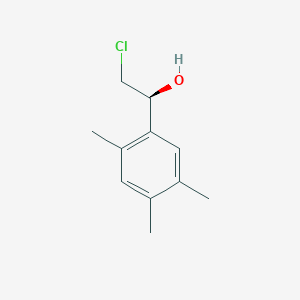
(1S)-2-Chloro-1-(2,4,5-trimethyl-phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethanone, 1-(2,4,5-trimethylphenyl)-” is a chemical compound with the molecular formula C11H14O . Its molecular weight is 162.2283 . The IUPAC Standard InChI is InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3 .
Molecular Structure Analysis
The chemical structure of “Ethanone, 1-(2,4,5-trimethylphenyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of “Ethanone, 1-(2,4,5-trimethylphenyl)-” include a molecular weight of 162.2283 . More detailed information such as melting point, boiling point, and solubility was not found.Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
Research indicates that phenolic compounds like tyrosol and hydroxytyrosol, related to ethanol, possess significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds are being studied for their potential applications in dentistry, showcasing their effectiveness in various clinical areas, primarily for their antioxidant and anti-tumor activities (Ramos et al., 2020).
Biofuel Production
Ethanol, a well-known renewable energy carrier, plays a crucial role in hydrogen production from biomass fermentation. The use of catalysts like Rh and Ni has been highlighted as crucial in ethanol steam reforming processes for hydrogen production, indicating ethanol's significant role in advancing renewable energy technologies (Ni, Leung, & Leung, 2007).
Environmental Impact and Remediation
Studies on ethanol's environmental impact, especially concerning groundwater contamination by gasohol (a blend of gasoline and ethanol), suggest that while ethanol can increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in groundwater, its overall effect on natural attenuation of BTEX is likely system-specific. This highlights the need for a comprehensive understanding of ethanol and its blends' environmental behaviors (Powers et al., 2001).
Ethanol in Scientific Research
Ethanol's effects on cellular and molecular targets, especially its interactions with proteins involved in synaptic transmission, have been explored. These studies indicate that ethanol's acute and chronic effects on synaptic function could inform the neural actions of alcohol, including intoxication and dependency mechanisms (Lovinger & Roberto, 2023).
Safety and Hazards
The safety data sheet for “1-(2,4,5-Trimethylphenyl)ethanone” indicates that it is a flammable liquid and vapour . Precautions include keeping away from heat, sparks, open flames, and other ignition sources, and using non-sparking tools . In case of skin contact, contaminated clothing should be removed immediately and the affected areas rinsed with water .
Eigenschaften
IUPAC Name |
(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBECABNPXRGF-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CCl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](CCl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
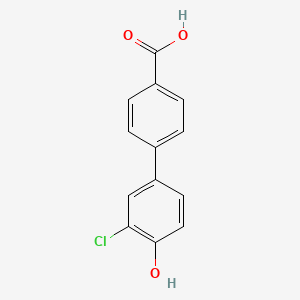
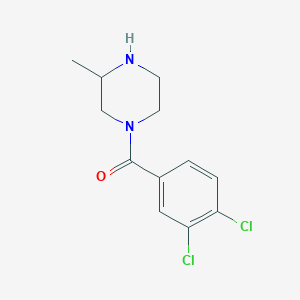

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

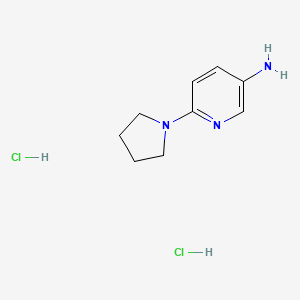
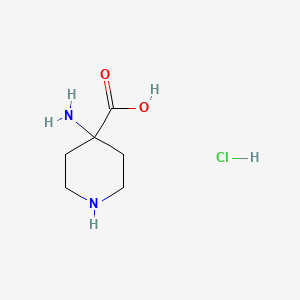
![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)
